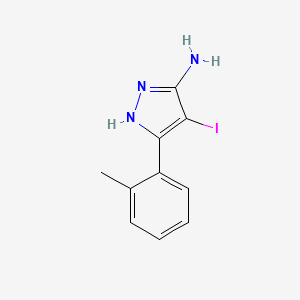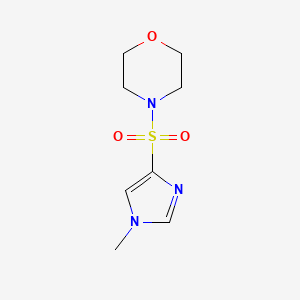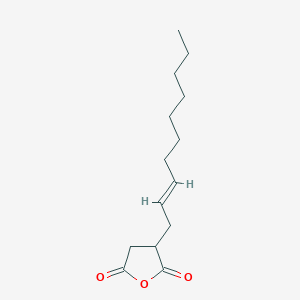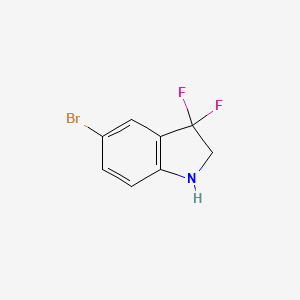
5-Bromo-3,3-difluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3-difluoroindoline is a fluorinated indoline derivative. Indoline compounds are known for their significant biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-difluoroindoline typically involves the bromination and fluorination of indoline derivatives. One common method is the electrophilic substitution of the aromatic core of indoline at the C-5 position using various brominating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of tubular reactors for diazotization reactions and subsequent bromination has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-difluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoline and oxindole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Bromo-3,3-difluoroindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated indoline derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-difluoroindoline involves its interaction with specific molecular targets and pathways. . This can lead to improved therapeutic efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-difluoroaniline: Another fluorinated compound with similar properties and applications.
5-Bromoindole: A brominated indole derivative with comparable biological activities.
Uniqueness
5-Bromo-3,3-difluoroindoline is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and biological properties. The combination of these halogens can enhance the compound’s stability, reactivity, and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C8H6BrF2N |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
5-bromo-3,3-difluoro-1,2-dihydroindole |
InChI |
InChI=1S/C8H6BrF2N/c9-5-1-2-7-6(3-5)8(10,11)4-12-7/h1-3,12H,4H2 |
InChI Key |
RBHDSQSITAAKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)
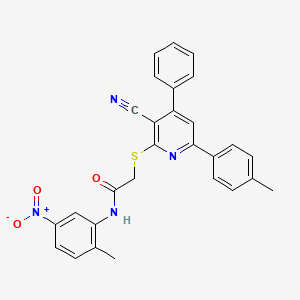
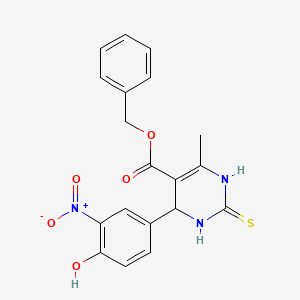
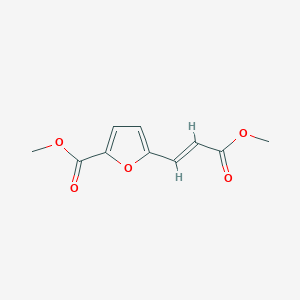
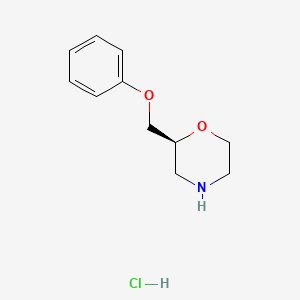

![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
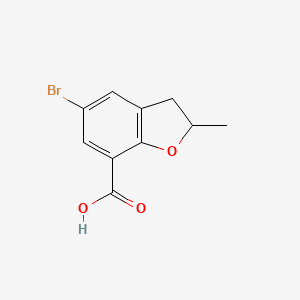
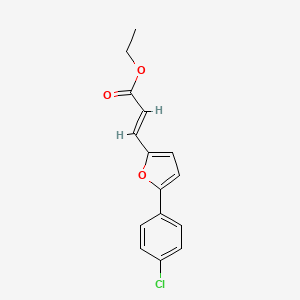
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
